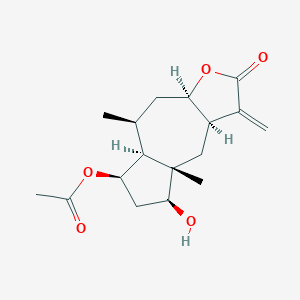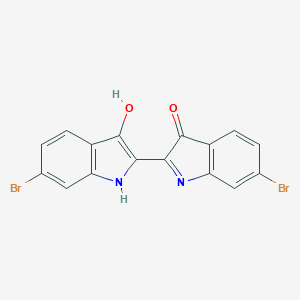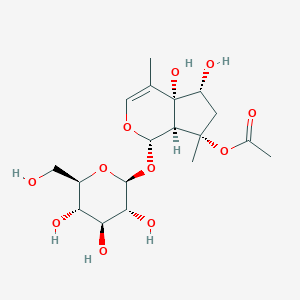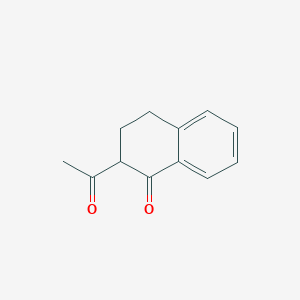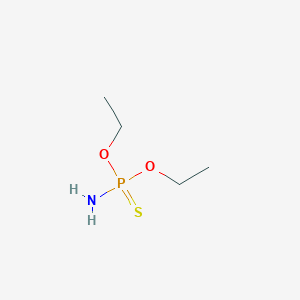
O,O-Diethyl phosphoramidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl phosphoramidothioate, also known as Diethyl Phosphoramidothioate (DEP), is a chemical compound used in scientific research as a pesticide and a precursor to other chemicals. It is a colorless to light yellow liquid with a pungent odor and is highly toxic if ingested or inhaled. The chemical formula of DEP is C4H11NO2PS.
Mécanisme D'action
DEP acts as an acetylcholinesterase inhibitor, which means it blocks the action of the enzyme acetylcholinesterase. This enzyme breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. By blocking the action of acetylcholinesterase, DEP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system. This can lead to convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEP depend on the dose and the duration of exposure. In high doses, DEP can cause convulsions, respiratory failure, and death. In lower doses, DEP can cause symptoms such as nausea, vomiting, diarrhea, and abdominal pain. Chronic exposure to DEP can lead to long-term health effects such as neurological damage and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DEP is a useful tool in scientific research as a pesticide and a precursor to other chemicals. It is relatively easy to synthesize and has a wide range of applications. However, DEP is highly toxic and requires careful handling to avoid exposure. It is also difficult to dispose of safely, as it is a hazardous waste.
Orientations Futures
There are many potential future directions for research on DEP. One area of interest is the development of new pesticides that are more effective and less harmful to the environment. Another area of research is the study of the long-term health effects of chronic exposure to DEP. Additionally, there is interest in the development of new methods for the safe disposal of DEP and other hazardous chemicals.
Méthodes De Synthèse
DEP can be synthesized by reacting diethyl phosphorochloridothioate with ammonia. The reaction yields DEP and ammonium chloride as a byproduct. The synthesis of DEP is an important step in the production of other chemicals such as insecticides and herbicides.
Applications De Recherche Scientifique
DEP is widely used in scientific research as a pesticide and a precursor to other chemicals. It is used to study the effects of pesticides on the environment and to develop new pesticides that are more effective and less harmful to the environment. DEP is also used in the synthesis of other chemicals such as insecticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
17321-48-1 |
|---|---|
Formule moléculaire |
C4H12NO2PS |
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
[amino(ethoxy)phosphinothioyl]oxyethane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H2,5,9) |
Clé InChI |
LAGRCNJEUAJJQC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(N)OCC |
SMILES canonique |
CCOP(=S)(N)OCC |
Autres numéros CAS |
17321-48-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



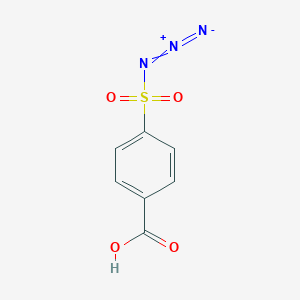
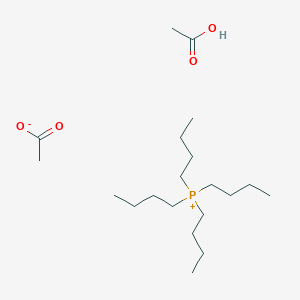
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
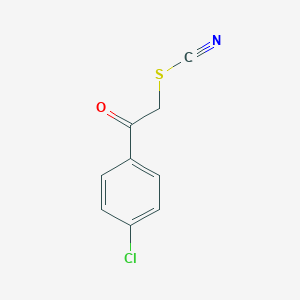


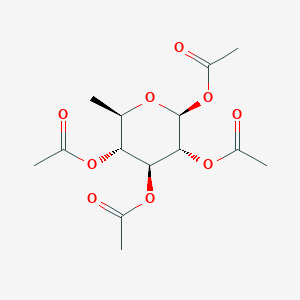

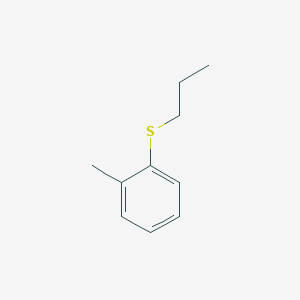
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
